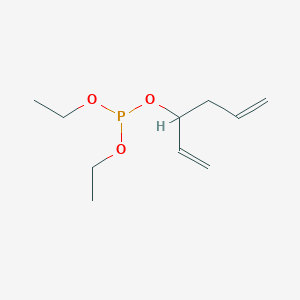
Diethyl hexa-1,5-dien-3-yl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl hexa-1,5-dien-3-yl phosphite is an organophosphorus compound with the chemical formula C10H19O3P. This compound contains a total of 33 atoms, including 19 hydrogen atoms, 10 carbon atoms, 3 oxygen atoms, and 1 phosphorus atom
Vorbereitungsmethoden
The synthesis of diethyl hexa-1,5-dien-3-yl phosphite typically involves the reaction of phosphorus trichloride with ethanol under controlled conditions. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] This reaction can be carried out in the presence of a base to yield the desired phosphite compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diethyl hexa-1,5-dien-3-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite to phosphine derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include phosphonates, phosphines, and substituted phosphites .
Wissenschaftliche Forschungsanwendungen
Diethyl hexa-1,5-dien-3-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl hexa-1,5-dien-3-yl phosphite involves its interaction with molecular targets through its phosphorus atom. The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile. This allows it to form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl hexa-1,5-dien-3-yl phosphite can be compared with other similar compounds such as diethyl phosphite and triethyl phosphite. While all these compounds contain phosphorus, this compound is unique due to its hexa-1,5-dien-3-yl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: (C2H5O)3P
These compounds differ in their structure and reactivity, with this compound offering unique advantages in specific applications .
Eigenschaften
CAS-Nummer |
61080-98-6 |
|---|---|
Molekularformel |
C10H19O3P |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
diethyl hexa-1,5-dien-3-yl phosphite |
InChI |
InChI=1S/C10H19O3P/c1-5-9-10(6-2)13-14(11-7-3)12-8-4/h5-6,10H,1-2,7-9H2,3-4H3 |
InChI-Schlüssel |
LJVCJWXZKXIYQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)OC(CC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)

![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)
![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)

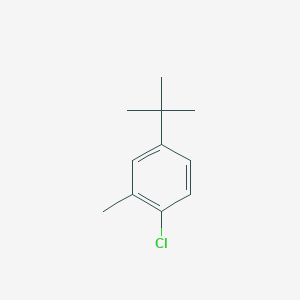
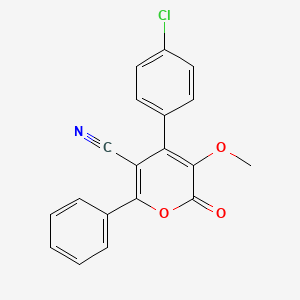

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
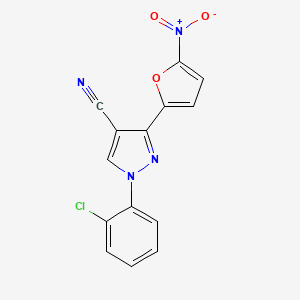
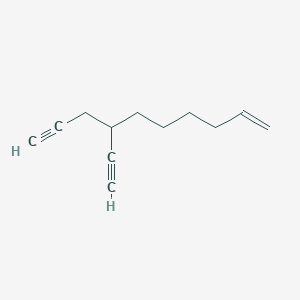

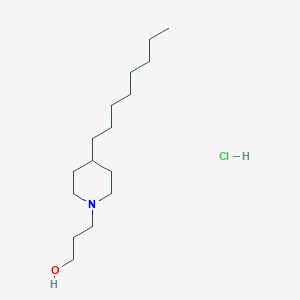
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
